4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide

Catalog No.
S15813825
CAS No.
M.F
C12H16ClN3O2
M. Wt
269.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propy...

Product Name

4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide

IUPAC Name

4-chloro-N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]benzamide

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

InChI

InChI=1S/C12H16ClN3O2/c1-7(2)10(12(18)16-14)15-11(17)8-3-5-9(13)6-4-8/h3-7,10H,14H2,1-2H3,(H,15,17)(H,16,18)/t10-/m0/s1

InChI Key

NMCLPGVGDPDRBD-JTQLQIEISA-N

Canonical SMILES

CC(C)C(C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl

4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is a synthetic organic compound notable for its unique structural features, which include a chloro-substituted benzamide moiety and a hydrazinocarbonyl group. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and materials science. The molecular formula of this compound is C12H16ClN3O2C_{12}H_{16}ClN_{3}O_{2}, and it has a molecular weight of approximately 269.73 g/mol.

The chemical reactivity of 4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is primarily attributed to the presence of the hydrazinocarbonyl group, which can participate in various reactions such as:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.
  • Hydrazone Formation: The hydrazinocarbonyl moiety allows for the formation of hydrazones when reacted with carbonyl compounds, which can be useful in the synthesis of more complex molecules.
  • Covalent Bonding: The compound can form covalent bonds with enzymes or receptors, potentially leading to biological activity through enzyme inhibition or receptor modulation.

4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide exhibits significant biological activity, particularly in the context of medicinal chemistry. Its mechanism of action involves:

  • Enzyme Inhibition: The hydrazinocarbonyl group can interact with active sites on enzymes, leading to inhibition of their activity. This property is particularly valuable in designing inhibitors for therapeutic purposes.
  • Modulation of Signaling Pathways: By binding to specific receptors, this compound may influence cellular processes such as proliferation and apoptosis, making it a candidate for further investigation in cancer therapy and other diseases.

The synthesis of 4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide typically involves several key steps:

  • Formation of Benzamide Core: React 4-chlorobenzoic acid with an appropriate amine under acidic conditions to produce 4-chlorobenzamide.
  • Introduction of Hydrazinocarbonyl Group: React the benzamide intermediate with hydrazine hydrate in the presence of a catalyst (e.g., acetic acid) under reflux conditions.
  • Chiral Resolution: The resulting product undergoes chiral resolution to isolate the desired (S)-enantiomer, which is crucial for achieving specific biological activity.

The potential applications of 4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide span various fields:

  • Medicinal Chemistry: As a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
  • Materials Science: Its unique chemical properties may allow it to be used in the development of new materials or chemical sensors.
  • Research Tool: It can serve as a valuable tool in biochemical research for studying enzyme mechanisms and cellular signaling pathways .

Interaction studies involving 4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide focus on its binding affinity to various biological targets. These studies are essential for understanding its pharmacological profile and potential side effects. Research indicates that compounds with similar structures often demonstrate varying degrees of interaction with enzymes and receptors, highlighting the need for detailed interaction studies to optimize its therapeutic potential.

Several compounds share structural similarities with 4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-Chlorobenzoyl)hydrazineBenzoyl hydrazine derivativeUsed as an anti-tuberculosis agent
N-(2-Methylphenyl)hydrazineSubstituted phenyl hydrazineExhibits anti-cancer properties
4-Chloro-N-(2-methylindol-1-yl)benzamideIndole derivativeKnown for its neuroprotective effects

Uniqueness

The uniqueness of 4-Chloro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide lies in its specific combination of a chloro-substituted benzamide and a chiral hydrazinocarbonyl group, which may confer distinct biological activities not observed in similar compounds. This structural configuration could lead to novel interactions with biological targets, making it an interesting subject for further research and development .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

269.0931045 g/mol

Monoisotopic Mass

269.0931045 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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